
phenyl(4-pyridinyl)methanone O-(4-nitrobenzoyl)oxime
Vue d'ensemble
Description
Phenyl(4-pyridinyl)methanone O-(4-nitrobenzoyl)oxime, commonly known as PPMO, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PPMO belongs to the class of antisense oligonucleotides, which are synthetic molecules designed to target specific RNA sequences and inhibit their translation into proteins.
Mécanisme D'action
PPMO works by binding to the target RNA sequence through Watson-Crick base pairing and forming a stable RNA-PPMO duplex. This duplex prevents the ribosome from accessing the RNA sequence, thereby inhibiting protein translation.
Biochemical and Physiological Effects:
PPMO has been shown to have minimal toxicity and off-target effects in vitro and in vivo. However, the efficacy of PPMO can be affected by various factors, including the target RNA sequence, the delivery method, and the cellular uptake.
Avantages Et Limitations Des Expériences En Laboratoire
PPMO has several advantages over other antisense oligonucleotides, including its stability, specificity, and ease of synthesis. However, PPMO also has limitations, including its low cellular uptake and the need for specialized delivery methods.
Orientations Futures
The potential therapeutic applications of PPMO are vast, and several areas of research are currently being explored. These include the development of more efficient delivery methods, the optimization of PPMO design, and the identification of new target RNA sequences. Additionally, PPMO can be used in combination with other therapeutic agents to enhance its efficacy and reduce off-target effects.
In conclusion, PPMO is a promising molecule with significant potential for therapeutic applications. Its specificity, stability, and ease of synthesis make it an attractive candidate for further research and development. With continued research, PPMO may become a valuable tool in the treatment of various diseases.
Applications De Recherche Scientifique
PPMO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and genetic disorders. In cancer, PPMO has been shown to inhibit the translation of oncogenic proteins, leading to the suppression of tumor growth. In viral infections, PPMO can target viral RNA and prevent viral replication. In genetic disorders, PPMO can correct aberrant splicing events and restore normal protein expression.
Propriétés
IUPAC Name |
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNBWCXEMCKJN-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3826618.png)
![[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate](/img/structure/B3826622.png)


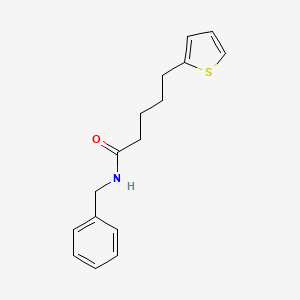
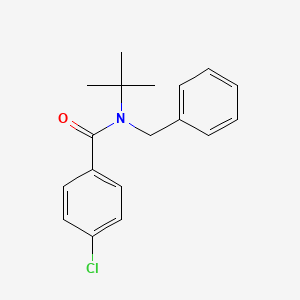
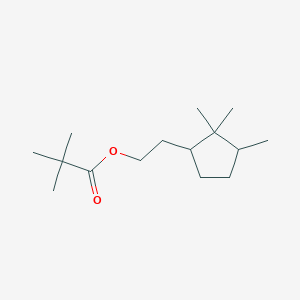
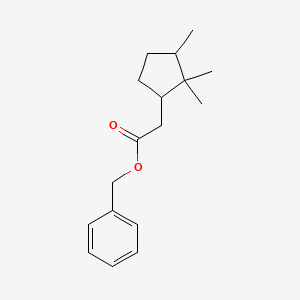
![2-[ethyl(hydroxy)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B3826676.png)
![N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B3826679.png)
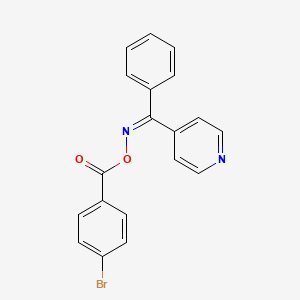
![N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B3826704.png)
![N,N'-bis[(5-bromo-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B3826705.png)
